Pik-75

Content Navigation

CAS Number

Product Name

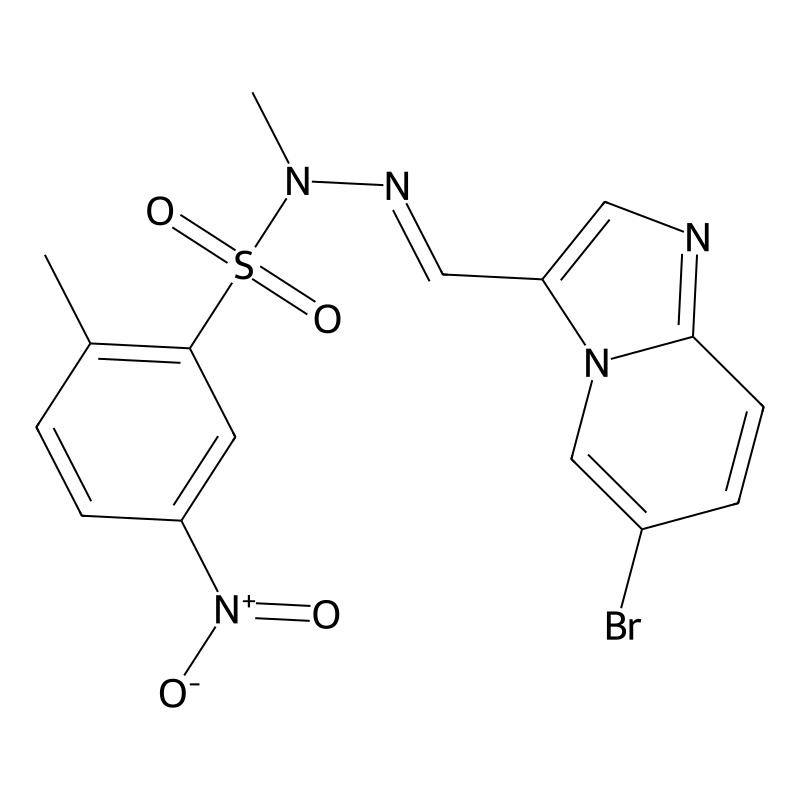

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pik-75 (CAS 945619-31-8) serves as a highly specialized, cell-permeable imidazopyridine compound that functions as a reversible, ultra-potent inhibitor of the PI3K p110α isoform and DNA-dependent protein kinase (DNA-PK) . Unlike generic pan-kinase inhibitors, Pik-75 demonstrates exceptional biochemical precision, inhibiting p110α with an IC50 of 5.8 nM and DNA-PK at 2 nM, while maintaining a >200-fold selectivity window over the p110β isoform . For procurement professionals and assay developers, this compound represents a critical tool material for isolating specific kinase pathways, overcoming the cytostatic limitations of older-generation broad-spectrum inhibitors, and establishing reliable apoptotic endpoints in complex in vitro and in vivo oncology models [1].

Substituting Pik-75 with widely available pan-PI3K inhibitors, such as LY294002 or PI-103, fundamentally compromises assay outcomes when cell death is the required endpoint[1]. While generic substitutes effectively block Akt phosphorylation and induce cytostasis (G1/S proliferative arrest), they inherently fail to downregulate the critical survival protein MCL-1, leaving cancer cells alive but dormant [2]. Pik-75 circumvents this limitation through a unique dual-targeting mechanism that concurrently inhibits PI3K and CDK9, actively driving synthetic lethality and robust apoptosis rather than mere growth arrest [3]. Consequently, using a generic comparator in efficacy screens or chemoresistance models will yield false-negative results for apoptosis, making Pik-75 strictly non-interchangeable for these advanced laboratory workflows [1].

References

- [1] Zheng, Y., et al. (2012). Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma. Proceedings of the National Academy of Sciences, 109(31), 12694-12699.

- [2] Goh, K. C., et al. (2012). Kinase inhibitor screen identifies PIK-75 as being able to downregulate Mcl-1. Blood, 119(12).

- [3] Chesler, L., et al. (2015). Downregulation of MYCN through PI3K Inhibition in Mouse Models of Pediatric Neural Cancer. Frontiers in Oncology, 5, 291.

Target Isolation / Off-Target Noise Reduction in Isoform Assays

In precision kinase screening workflows, isolating the p110α isoform from p110β is critical for reproducible target validation. Pik-75 demonstrates exceptional isoform selectivity, inhibiting p110α at an IC50 of 5.8 nM while requiring 1.3 μM to inhibit p110β. This >200-fold selectivity drastically reduces off-target noise compared to baseline pan-PI3K inhibitors like LY294002, which exhibit near 1:1 inhibition ratios across isoforms (IC50s of 0.5 μM for p110α and 0.97 μM for p110β) .

| Evidence Dimension | Kinase Isoform Selectivity (p110α vs p110β) |

| Target Compound Data | Pik-75: 5.8 nM (p110α) / 1,300 nM (p110β) |

| Comparator Or Baseline | LY294002: 500 nM (p110α) / 970 nM (p110β) |

| Quantified Difference | >200-fold selectivity for Pik-75 vs ~1.9-fold for LY294002 |

| Conditions | Cell-free kinase activity assays |

Ensures high-fidelity data in isoform-specific screening workflows, preventing confounding results from unintended p110β inhibition.

Mainstream Laboratory Workflow Fit: Apoptotic Endpoint Reliability

For oncology research workflows requiring definitive cell death endpoints, generic PI3K inhibitors often fail to deliver. Pik-75 actively induces apoptosis and G2/M cell cycle arrest in PTEN-mutant cell lines, whereas standard comparators like LY294002 or PI-103 only induce cytostasis (proliferative arrest) without promoting actual cell death [1]. This mechanistic divergence is critical for material selection in cytotoxicity assays [2].

| Evidence Dimension | Apoptosis Induction (Sub-G1 fraction increase) |

| Target Compound Data | Pik-75: Induces robust apoptosis and G2/M arrest |

| Comparator Or Baseline | LY294002 / PI-103: Induces G1/S arrest with no appreciable apoptosis |

| Quantified Difference | Complete shift from a cytostatic to a cytotoxic mechanism |

| Conditions | PTEN-mutant glioma cell lines (e.g., U87, LN229) measured by flow cytometry |

Justifies the procurement of Pik-75 for efficacy models where measuring cell death, rather than mere growth inhibition, is the primary assay objective.

Molecular Mechanism: MCL-1 Downregulation Reliability

Chemoresistance models often depend on the targeted degradation of the survival protein MCL-1. Pik-75 uniquely downregulates MCL-1 via concurrent CDK9 inhibition, leading to a dose-dependent loss of the protein [1]. In direct contrast, standard PI3K/mTOR inhibitors like LY294002 and PI-103 completely fail to downregulate MCL-1 in identical glioblastoma and acute myeloid leukemia (AML) models, rendering them ineffective for these specific studies[2].

| Evidence Dimension | MCL-1 Protein Downregulation |

| Target Compound Data | Pik-75: Dose-dependent loss of MCL-1 protein expression |

| Comparator Or Baseline | LY294002 / PI-103: Complete failure to downregulate MCL-1 |

| Quantified Difference | Significant reduction in MCL-1 reporter activity vs baseline preservation |

| Conditions | Glioblastoma (U251) and AML cell models assessed via immunoblotting |

Essential for researchers designing synthetic lethality screens or studying MCL-1-driven chemoresistance who need a reliable chemical probe.

Potency in DNA-PK Inhibition and Radiosensitization Workflows

For DNA repair and radiosensitization studies, Pik-75 serves as an ultra-potent DNA-PK inhibitor. It achieves an IC50 of 2 nM against DNA-PK, which is over 100-fold more potent than older benchmark DNA-PK inhibitors like NU7026 (IC50 = 230 nM). This extreme potency allows for much lower dosing in cellular assays, thereby minimizing solvent (DMSO) toxicity and preserving the integrity of the experimental workflow .

| Evidence Dimension | DNA-PK Catalytic Inhibition |

| Target Compound Data | Pik-75: IC50 = 2 nM |

| Comparator Or Baseline | NU7026: IC50 = 230 nM |

| Quantified Difference | 115-fold higher inhibitory potency for Pik-75 |

| Conditions | Cell-free DNA-PK kinase assays |

Allows for significantly lower dosing in radiosensitization workflows, minimizing solvent toxicity and off-target effects during in vitro testing.

Isoform-Specific PI3Kα Signaling Assays

Where extreme selectivity is required to isolate p110α from p110β, Pik-75 is the preferred tool compound due to its >200-fold selectivity, preventing the off-target noise common with pan-PI3K inhibitors .

Oncology Models Requiring Apoptotic Endpoints

Pik-75 is the optimal choice for efficacy screens and cytotoxicity assays where actual cell death (apoptosis) must be measured, overcoming the limitations of LY294002 which only induces proliferative arrest [1].

MCL-1 Mediated Chemoresistance Studies

Because Pik-75 concurrently inhibits CDK9 to downregulate MCL-1, it is uniquely suited for studying synthetic lethality in chemoresistant glioblastoma and AML models where standard PI3K inhibitors fail [2].

Radiosensitization and DNA Repair Workflows

With a 2 nM IC50 against DNA-PK, Pik-75 is highly effective for radiosensitization studies, allowing researchers to use minimal compound concentrations compared to older inhibitors like NU7026 .

References

- [2] Zheng, Y., et al. (2012). Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma. Proceedings of the National Academy of Sciences, 109(31), 12694-12699.

- [3] Goh, K. C., et al. (2012). Kinase inhibitor screen identifies PIK-75 as being able to downregulate Mcl-1. Blood, 119(12).

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

Explore Compound Types